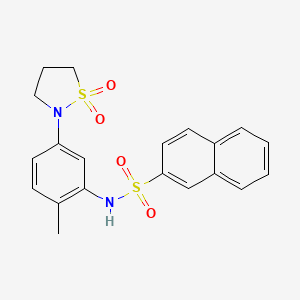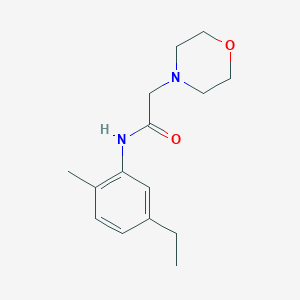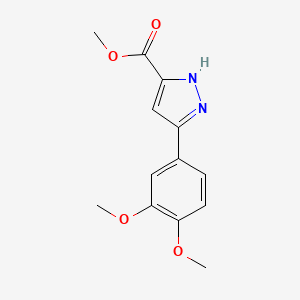
N-Tributylgermylphthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tributylgermylphthalimide is an organogermanium compound with the chemical formula C20H31NO2Ge It is a derivative of phthalimide, where the nitrogen atom is bonded to a tributylgermyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Tributylgermylphthalimide can be synthesized through the reaction of phthalimide with tributylgermanium chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the phthalimide acting as a nucleophile and attacking the germanium center of the tributylgermanium chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Tributylgermylphthalimide undergoes various chemical reactions, including:
Oxidation: The germanium center can be oxidized to form germanium dioxide derivatives.
Reduction: The compound can be reduced to form lower oxidation state germanium compounds.
Substitution: The tributylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted phthalimide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Tributylgermylphthalimide has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the development of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism by which N-Tributylgermylphthalimide exerts its effects involves the interaction of the germanium center with various molecular targets. The tributylgermyl group can participate in coordination chemistry, forming complexes with other molecules. This can influence the reactivity and stability of the compound, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Trimethylgermylphthalimide: Similar structure but with a trimethylgermyl group instead of a tributylgermyl group.
N-Triphenylgermylphthalimide: Contains a triphenylgermyl group, offering different steric and electronic properties.
N-Tributylstannylphthalimide: Contains a tin center instead of germanium, leading to different reactivity and applications.
Uniqueness
N-Tributylgermylphthalimide is unique due to the presence of the tributylgermyl group, which imparts specific chemical properties such as increased steric bulk and unique electronic effects. These properties make it particularly useful in applications where germanium’s characteristics are desired, such as in the development of advanced materials and in organic synthesis.
Eigenschaften
CAS-Nummer |
5892-59-1 |
|---|---|
Molekularformel |
C20H31GeNO2 |
Molekulargewicht |
390.1 g/mol |
IUPAC-Name |
2-tributylgermylisoindole-1,3-dione |
InChI |
InChI=1S/C20H31GeNO2/c1-4-7-14-21(15-8-5-2,16-9-6-3)22-19(23)17-12-10-11-13-18(17)20(22)24/h10-13H,4-9,14-16H2,1-3H3 |
InChI-Schlüssel |
SCTPPCZKQRMEHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Ge](CCCC)(CCCC)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)





![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14143711.png)

